2-[(2-Cyclohexylphenoxy)methyl]oxirane
Description
2-[(2-Cyclohexylphenoxy)methyl]oxirane is an epoxide-containing compound characterized by a cyclohexyl-substituted phenoxy group attached to an oxirane (epoxide) ring via a methylene bridge. The cyclohexylphenoxy moiety likely enhances steric bulk and lipophilicity, influencing solubility and reactivity.
Properties
CAS No. |
67006-90-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[(2-cyclohexylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C15H20O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2 |
InChI Key |
RTWPGIYHLKEHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenoxy Substituents
- 2-[(2,6-Dichlorophenoxy)methyl]oxirane (CAS 3556-00-1): Contains dichlorophenoxy groups, increasing electrophilicity and reactivity in ring-opening reactions. Used in agrochemicals due to halogen-induced stability .
- 2-[(4-Nitrophenoxy)methyl]oxirane (CAS 345975-15-7): The nitro group increases polarity and electron-withdrawing effects, making it suitable as a precursor in high-energy materials .
Cyclohexyl Derivatives
- 2-[(Cyclooctyloxy)methyl]oxirane (CAS 21324-95-8) : Similar steric bulk but with a cyclooctyl group, reducing ring strain compared to cyclohexyl. Applications include polymer crosslinking .
Physical and Chemical Properties
Reactivity and Functionalization
- Epoxide Ring Opening: Cyclohexylphenoxy derivatives show slower ring-opening kinetics compared to halogenated analogues (e.g., 2-[(2,6-dichlorophenoxy)methyl]oxirane) due to steric hindrance .
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